N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
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Description
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
BenchChem offers high-quality N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrahydroisoquinoline Derivatives
Research has identified the tetrahydroisoquinoline scaffold as a key structural element in agents designed to treat a range of diseases, including cancer, hepatitis C, central nervous system disorders, and psychosis. The synthesis strategies often involve sulfonamide groups due to their stability and facilitation in certain synthetic steps. These compounds have been synthesized via methodologies such as Friedel-Crafts cyclizations promoted by iron(III) chloride hexahydrate, demonstrating the utility of this scaffold in drug development (Bunce, Cain, & Cooper, 2012).
Sulfonamide-Based Hybrids
Sulfonamides form an important class of drugs, with diverse pharmacological activities including antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain effects. The development of sulfonamide hybrids, combining sulfonamide with various other biologically active scaffolds, has been reviewed, highlighting their potential in drug discovery and development. These hybrids showcase a broad range of biological activities, underscoring the versatility of sulfonamide derivatives in medicinal chemistry (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Antiviral and Antihypertensive Agents
Some derivatives, specifically 4-(7,7-dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine substituted sulfonamide and urea derivatives, have been synthesized and characterized for their antiviral activities against avian paramyxovirus. One of the sulfonamide derivatives showed significantly higher antiviral activity than Ribavirin, a commercial antiviral drug substance. This underscores the potential of these compounds as novel antiviral agents (Selvakumar, Gujjar, Subbiah, & Elango, 2018).
Additionally, the synthesis of quinazoline derivatives aimed at discovering hybrid molecules as diuretic and antihypertensive agents has been explored. This work resulted in the identification of compounds with significant activity, demonstrating the potential of quinazoline and sulfonamide derivatives in developing new therapeutic agents for hypertension (Rahman, Rathore, Siddiqui, Parveen, & Yar, 2014).
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-22-19(12-28-13)14-4-7-17(8-5-14)29(26,27)24-16-6-9-18-15(10-16)11-21-20(23-18)25(2)3/h4-5,7-8,11-12,16,24H,6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMWKQKTJGPRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC3CCC4=NC(=NC=C4C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
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